molecular formula C9H8N2O B1603830 5-Methoxyquinazoline CAS No. 7556-87-8

5-Methoxyquinazoline

Cat. No. B1603830
CAS RN: 7556-87-8
M. Wt: 160.17 g/mol
InChI Key: ACCVTKJXKFSAAH-UHFFFAOYSA-N
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Description

5-Methoxyquinazoline is a compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is used for research and development purposes .


Synthesis Analysis

Quinazoline derivatives, including 5-Methoxyquinazoline, have been synthesized for various studies and applications. For instance, a family of quinazoline-based fluorescent nucleoside analogues was synthesized for photophysical studies and applications in probing nucleic acid structure, dynamics, and recognition . Another study discussed the synthesis of quinazolines under transition metal-catalyzed conditions .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinazoline consists of a benzene ring fused with a pyrimidine ring . The properties of the pyrimidine ring are considerably altered by the presence of a fused benzene ring .


Chemical Reactions Analysis

Quinazoline derivatives have been the subject of numerous studies due to their diverse pharmacological activities. The character of these activities depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .

Scientific Research Applications

Tubulin-Polymerization Inhibitors

5-Methoxyquinazoline derivatives have been studied for their role in inhibiting tubulin polymerization, specifically targeting the colchicine site. Research by Wang et al. (2014) identified potent compounds in this category, showing significant in vitro cytotoxic activity and tubulin assembly inhibition. These findings are crucial for developing new antitumor drugs.

Antitumor Agents

Another important application is in the development of antitumor agents. For instance, Renault et al. (1983) synthesized a series of 5,8-quinazolinediones, finding compounds with high cytotoxic activity against certain leukemia cells. This research contributes to the ongoing effort to find more effective treatments for cancer.

Drug Synthesis Improvement

Efforts have also been made to improve the synthesis of drugs containing 5-methoxyquinazoline. Nishimura & Saitoh (2016) improved the synthetic route of a key intermediate, enhancing overall yield and maintaining purity. This advancement is significant for the efficient production of medicinal compounds.

DNA Repair Inhibition

5-Methoxyquinazoline derivatives have been investigated for their ability to inhibit DNA repair enzymes, like poly(ADP-ribose) polymerase (PARP). The study by Griffin et al. (1998) revealed that certain quinazolinone inhibitors displayed potent PARP inhibitory activity, suggesting their potential role in enhancing the effectiveness of cancer treatments.

Serotonin Receptor Ligands

Research has also been conducted on 5-methoxyquinazoline derivatives as ligands for serotonin receptors. Bojarski et al. (2004) synthesized compounds with high affinity for the 5-HT(1A) receptor, indicating potential applications in neuropsychiatric drug development.

Antimicrobial Activities

Compounds derived from 5-methoxyquinazoline have shown promise in antimicrobial applications. Thomas, Adhikari, & Shetty (2010) synthesized a series of derivatives demonstrating moderate to very good antibacterial and antifungal activities. This opens new avenues in the development of antimicrobial drugs.

Antipsychotic Agents

5-Methoxyquinazoline compounds have been investigated for their potential as antipsychotic agents. Burris et al. (2002) studied aripiprazole, a compound interacting with dopamine D2 receptors, showcasing its unique pharmacologic properties beneficial in treating psychiatric disorders.

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion of 5-Methoxyquinazoline, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor immediately . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Quinazoline derivatives, including 5-Methoxyquinazoline, have shown a wide range of biological activities, making them promising compounds for future drug development . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

properties

IUPAC Name

5-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCVTKJXKFSAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617814
Record name 5-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinazoline

CAS RN

7556-87-8
Record name 5-Methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
Y Xie, AV Dix, Y Tor - Journal of the American Chemical Society, 2009 - ACS Publications
A robust analysis and discovery platform for antibiotics targeting the bacterial rRNA A-site has been developed by incorporating a new emissive U surrogate into the RNA and labeling …
Number of citations: 86 pubs.acs.org
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… The cation of 5-methoxyquinazoline 3-oxide at W, -0-84 is a mixture of anhydrous and hydrated species; this is shown by the fact that the intensity of the long-wavelength band at 378 …
Number of citations: 11 pubs.rsc.org
Y Tor - … , Markers, Dyes, Nanoparticles, and Molecular Probes …, 2010 - spiedigitallibrary.org
… After screening diverse families of modified nucleoside analogs, we have identified 5-methoxyquinazoline-2,4(1H,3H)dione 7, an emissive uridine analog (Figure 9a), as an ideal donor …
Number of citations: 2 www.spiedigitallibrary.org
DJ Brown, BT England - Israel Journal of Chemistry, 1968 - Wiley Online Library
Cis and trans forms of 2‐amino‐3(4, 5, and 6)‐methoxybenzaldoximes were separated chromatographically and distinguished by their spectra. The trans‐isomers, with triethyl …
Number of citations: 5 onlinelibrary.wiley.com
M Motoyama, TH Doan… - Chemistry–An Asian …, 2021 - Wiley Online Library
… 2-Chloro-4,5-dimethoxyquinazoline (6 b): A mixture of 2,4-dichloro-5-methoxyquinazoline 10, 56 (5 a) (49.0 mg, 0.21 mmol) and sodium methoxide (17.4 mg, 0.32 mmol) was stirred in …
Number of citations: 9 onlinelibrary.wiley.com
FHS Curd, JK Landquist, FL Rose - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… boiling 30% sodium hydroxide gave the required 2 : 4-dihydroxy-5-methoxyquinazoline (XI ; … Chloro-4-/3-diethyla~inoethylamino-5-methoxyquinazoline (3 g .) , p-chloroaniline hydro…
Number of citations: 7 pubs.rsc.org
WLF Armarego - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
Twenty mono (Bz-) substituted quinazolines have been prepared, some by conventional routes, but ten of them by alkaline decomposition of appropriately substituted 4-(N’-toluene-p-…
Number of citations: 39 pubs.rsc.org
B Chao, XK Tong, W Tang, DW Li, PL He… - Journal of Medicinal …, 2012 - ACS Publications
… (34) By using this approach, we identified 5-methoxyquinazoline-2,4-diamine (4a, Figure 1) as a lead compound that serves as a modest inhibitor of DENV-2 replicon with a half …
Number of citations: 25 pubs.acs.org
KS Van Horn, X Zhu, T Pandharkar… - Journal of medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. A structure–…
Number of citations: 73 pubs.acs.org
AA Tanpure, MG Pawar… - Israel Journal of …, 2013 - Wiley Online Library
… Recently, Tor and co-workers assembled new FRET pairs, using fluorescent uridine analogs based on 5-methoxyquinazoline-2,4(1H,3H)-dione (23) and 5-aminoquinazoline-2,4(1H,3H…
Number of citations: 135 onlinelibrary.wiley.com

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